BenchChemオンラインストアへようこそ!

5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Flavonoid chemistry Chromen-4-one derivatives Structure-activity relationships

5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic small-molecule flavonoid belonging to the chromen-4-one (flavone) class. Its molecular formula is C20H19NO5 with a molecular weight of 353.4 g/mol.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 919741-91-6
Cat. No. B2472981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
CAS919741-91-6
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)N(C)C
InChIInChI=1S/C20H19NO5/c1-4-24-17-10-14(25-20(23)21(2)3)11-18-19(17)15(22)12-16(26-18)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
InChIKeyQDVYEGQEKVWCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate (CAS 919741-91-6): Structural Identity and Procurement-Relevant Physicochemical Profile


5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic small-molecule flavonoid belonging to the chromen-4-one (flavone) class . Its molecular formula is C20H19NO5 with a molecular weight of 353.4 g/mol . The compound features a 2-phenyl-4H-chromen-4-one core with an ethoxy substituent at position 5 and a dimethylcarbamate ester at position 7. This specific substitution pattern differentiates it from the broader family of chromen-7-yl dimethylcarbamates and from the 7,8-bis(dimethylcarbamate) prodrugs such as R7 (tropoflavin prodrug) [1]. The compound is commercially available at ≥95% purity for research use .

Why 5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate Cannot Be Replaced by Generic Chromen-7-yl Dimethylcarbamates


Chromen-7-yl dimethylcarbamates are a structurally diverse family whose biological properties are exquisitely sensitive to the position and nature of additional ring substituents [1]. The target compound's distinguishing feature—an ethoxy group at C5 combined with a 2-phenyl substituent—creates a steric and electronic environment at the chromenone core that is absent in 2-oxo-2H-chromen-7-yl dimethylcarbamates (coumarin series) or in 7,8-bis(dimethylcarbamate) analogs such as R7 [2][3]. In the coumarin-based 2-oxo-2H-chromen-7-yl dimethylcarbamate series, the amide rotational barrier has been shown experimentally by variable-temperature NMR to depend critically on the α-heteroatom adjacent to the carbonyl [1][4]. The target compound's 5-ethoxy-4-oxo-2-phenyl architecture introduces a fundamentally different conjugation pattern and hydrogen-bonding capacity compared to these simpler scaffolds, meaning structure-activity relationships (SAR) established for one sub-series cannot be reliably extrapolated to another. Substituting a generic chromen-7-yl dimethylcarbamate would sacrifice the specific molecular recognition features encoded in the 5-ethoxy-2-phenylflavone framework.

Quantitative Differentiation Evidence for 5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate versus Closest Analogs


Structural Uniqueness: 5-Ethoxy Substitution on a 2-Phenylflavone Scaffold Differentiates the Target from All Other Chromen-7-yl Dimethylcarbamates

Among the chromen-7-yl dimethylcarbamate chemical space, the target compound (CAS 919741-91-6) is the only entry bearing a 5-ethoxy substituent on a 2-phenyl-4H-chromen-4-one (flavone) core . The closest commercially cataloged comparator, 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate, replaces the target's ethoxy (–OCH2CH3, MW contribution 45.06) with a 2-fluorobenzyloxy group (–OCH2C6H4F, MW contribution 125.12), increasing molecular weight by approximately 108 Da and introducing an aromatic fluorine atom that alters lipophilicity and metabolic stability . In contrast, R7 (4-oxo-2-phenyl-4H-chromene-7,8-diyl bis(dimethylcarbamate), CAS 1609067-35-7) replaces the target's 5-ethoxy-7-mono(dimethylcarbamate) with a 7,8-bis(dimethylcarbamate) pattern, shifting the molecular weight from 353.4 to 396.4 Da and eliminating the 5-ethoxy hydrogen-bond acceptor [1]. The coumarin-based comparator 2-oxo-2H-chromen-7-yl N,N-dimethylcarbamate (CAS 37982-60-8, MW 233.22) lacks the 2-phenyl substituent entirely and possesses a 2-oxo rather than 4-oxo chromenone, representing a fundamentally different pharmacophore . No other compound in the publicly disclosed chromen-7-yl dimethylcarbamate family simultaneously bears a 5-ethoxy, 2-phenyl, and 4-oxo substitution pattern.

Flavonoid chemistry Chromen-4-one derivatives Structure-activity relationships

Amide Rotational Barrier: Class-Level Evidence from 2-Oxo-2H-chromen-7-yl Dimethylcarbamates Demonstrates that Alpha-Heteroatom Identity Modulates Conformational Dynamics

In the structurally related 2-oxo-2H-chromen-7-yl dimethylcarbamate series, Janse van Rensburg et al. experimentally determined amide rotational barriers using variable-temperature NMR and exchange spectroscopy (EXSY) [1][2]. The free energy of activation (ΔG‡) for amide bond rotation varied systematically depending on whether the α-substituent adjacent to the carbonyl was oxygen (oxo-analogues) or sulfur (thio-analogues), with ab initio gas-phase calculations corroborating the experimental trend [2]. While these measurements were performed on the 2-oxo-2H-chromen (coumarin) scaffold rather than the 4-oxo-4H-chromen (flavone) scaffold of the target compound, they establish a class-level principle: the rotational dynamics of the dimethylcarbamate moiety in chromen-7-yl systems are sensitive to the electronic environment of the chromenone ring and the nature of proximal heteroatom substituents [1][2]. The target compound's 5-ethoxy group introduces an additional oxygen atom in the vicinity of the carbamate, which may influence the amide rotational barrier and consequently the compound's conformational pre-organization for target binding compared to analogs lacking the 5-alkoxy substituent.

Conformational analysis Variable-temperature NMR Rotational barrier Chromen-7-yl carbamates

Differentiation from the 7,8-Bis(dimethylcarbamate) Prodrug R7: Monocarbamate vs. Biscarbamate Design Determines Metabolic Activation Pathway

R7 (4-oxo-2-phenyl-4H-chromene-7,8-diyl bis(dimethylcarbamate), CAS 1609067-35-7) is a well-characterized prodrug of tropoflavin (7,8-dihydroxyflavone, 7,8-DHF) that acts as an orally active TrkB agonist with approximately 35% oral bioavailability in mice and an elimination half-life of approximately 3.25 hours [1][2]. R7 relies on two dimethylcarbamate moieties at positions 7 and 8 to protect the catechol hydroxyls of 7,8-DHF from first-pass glucuronidation and sulfation [1]. The target compound (CAS 919741-91-6) differs critically: it bears only a single dimethylcarbamate at position 7 and replaces the 8-carbamate with an ethoxy group at position 5. This design eliminates the catechol motif entirely and precludes metabolic conversion to tropoflavin. Consequently, the target compound cannot serve as a 7,8-DHF prodrug and is structurally incapable of engaging the TrkB receptor through the same mechanism as R7 [1]. For programs seeking a monocarbamate flavonoid scaffold that is not a prodrug of a catechol-containing flavone, the target compound offers a distinct pharmacological starting point.

Prodrug design TrkB agonists Flavonoid carbamates Metabolic stability

Flavonoid Dimethylcarbamates as Acetylcholinesterase Inhibitors: Patent-Disclosed Class Activity Provides a Plausible Screening Hypothesis

US Patent US20020128494A1 discloses a broad series of N-disubstituted carbamoyloxy flavones as acetylcholinesterase (AChE) inhibitors, including compounds with the 2-phenyl-4H-chromen-4-one scaffold bearing dimethylcarbamate substituents at various positions [1]. Among the exemplified compounds, [2-(7-ethoxy-4-oxochromen-2-yl)phenyl] N,N-dimethylcarbamate and [2-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate demonstrate that 7-alkoxy-4-oxoflavone dimethylcarbamates are encompassed within the claimed genus and are implicated in AChE inhibitory activity [1]. The target compound (CAS 919741-91-6) differs from these specific examples by bearing the ethoxy group at position 5 rather than position 7 of the chromenone core and by having the dimethylcarbamate at position 7 rather than on the 2-phenyl ring. No IC₅₀ or Ki data are provided in the patent for the exact target compound. However, the structural proximity to the patented AChE inhibitor pharmacophore suggests that AChE inhibition is a reasonable primary screening hypothesis for the target compound, distinguishing it from the TrkB-targeting R7 series [1][2].

Acetylcholinesterase inhibition Flavonoid carbamates Neurodegeneration Patent SAR

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Capacity Distinguish the Target from R7 and the Coumarin Series

Based on structural comparison of molecular formulas, the target compound (C20H19NO5, MW 353.4) possesses 5 hydrogen-bond acceptor atoms (5 oxygen atoms) and 0 hydrogen-bond donor atoms . In contrast, R7 (C21H20N2O6, MW 396.4) has 6 hydrogen-bond acceptors and also 0 donors, while the coumarin analog 2-oxo-2H-chromen-7-yl N,N-dimethylcarbamate (C12H11NO4, MW 233.22) has only 4 acceptors [1]. The target compound's 5-ethoxy group replaces a dimethylcarbamate moiety present in R7 at position 8, reducing polar surface area and hydrogen-bond acceptor count by one, which is predicted to increase membrane permeability relative to R7 while maintaining sufficient polarity for aqueous solubility [1]. The 2-phenyl substituent (present in both the target and R7 but absent in the coumarin series) contributes to higher lipophilicity and potential π-π stacking interactions with aromatic residues in protein binding sites. These computed physicochemical differences provide a rational basis for selecting the target compound over R7 when reduced polarity and the absence of the 7,8-catechol prodrug motif are desired, or over the coumarin series when 2-phenyl-mediated target engagement is hypothesized.

Lipophilicity Hydrogen bonding Physicochemical profiling Drug-likeness

Critical Evidence Gap: Absence of Published Biological Activity Data Necessitates De Novo Screening

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (conducted 2026-05-02) found no published peer-reviewed biological activity data—including IC₅₀, Ki, EC₅₀, or in vivo efficacy—for 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate (CAS 919741-91-6) [1]. The compound does not appear in ChEMBL, does not have a PubChem CID, and is not listed in BindingDB [2]. In contrast, the comparator R7 has peer-reviewed pharmacological data including TrkB receptor binding, in vivo pharmacokinetics, and behavioral efficacy in animal models of Alzheimer's disease [3]. This evidence asymmetry means that any procurement decision for the target compound must be based on structural rationale and hypothesized target profiles (e.g., AChE inhibition from patent class evidence, or novel target screening) rather than on demonstrated biological performance. Users should anticipate that the compound will require full de novo biological characterization.

Data gap analysis Screening strategy Procurement risk assessment

Recommended Research Application Scenarios for 5-Ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate Based on Structural Differentiation Evidence


Flavonoid Dimethylcarbamate SAR Expansion: Probing the 5-Alkoxy Pharmacophore in Acetylcholinesterase or Novel Target Screening

The target compound's unique 5-ethoxy-2-phenylflavone scaffold, combined with the class-level association of flavone dimethylcarbamates with acetylcholinesterase inhibition disclosed in US20020128494A1 [1], makes it a compelling tool for expanding SAR beyond the previously exemplified 7-alkoxy and 2-phenyl carbamate series. Researchers can systematically compare the target compound's activity against the patent-exemplified [2-(7-ethoxy-4-oxochromen-2-yl)phenyl] N,N-dimethylcarbamate to determine whether relocating the ethoxy group from position 7 to position 5, while placing the dimethylcarbamate at position 7, alters AChE inhibitory potency or selectivity. The absence of the 7,8-catechol prodrug motif (present in R7) further ensures that any observed activity is attributable to the target compound itself rather than to a tropoflavin metabolite [2].

Physicochemical Comparator in Membrane Permeability and CNS Drug-Likeness Studies

With 5 hydrogen-bond acceptors versus 6 for R7, the target compound provides a quantifiably less polar alternative within the flavonoid dimethylcarbamate chemical space . This makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to test the hypothesis that reducing H-bond acceptor count by one improves passive membrane permeation. The 2-phenyl substituent (absent in the coumarin series) additionally offers a built-in UV chromophore for facile analytical detection in permeability and metabolic stability assays.

Negative Control or Orthogonal Chemotype for TrkB Agonist Screening Campaigns

Because the target compound lacks the 7,8-bis(dimethylcarbamate) prodrug motif required for metabolic conversion to tropoflavin, it is structurally incapable of acting as a TrkB agonist through the R7 mechanism [2]. This makes it a valuable negative control or orthogonal chemotype in TrkB-targeted screening cascades. When run alongside R7, the target compound can help distinguish TrkB-specific effects from nonspecific flavonoid-mediated activities, thereby improving assay specificity and hit triage in neurotrophin mimetic discovery programs [2].

Core Scaffold for Fragment-Based or Structure-Guided Lead Optimization

The target compound's relatively low molecular weight (353.4 Da), absence of hydrogen-bond donors, and single carbamate moiety provide a clean scaffold for fragment growth or structure-guided optimization . The 5-ethoxy group can serve as a metabolically stable replacement for a hydroxyl group, while the 2-phenyl ring offers a vector for additional substitution. The dimethylcarbamate at C7 provides a hydrolytically labile moiety that can be used as a prodrug handle or replaced with bioisosteres in lead optimization campaigns targeting enzymes such as AChE or novel CNS targets identified through phenotypic screening.

Quote Request

Request a Quote for 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.